Cas no 52569-08-1 (2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine)

2-(3-Fluoro-4-methoxyphenyl)ethyl(methyl)amine is a fluorinated phenethylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 3-fluoro-4-methoxyphenyl group attached to an ethylamine backbone with a methyl substituent on the nitrogen, enhancing its lipophilicity and metabolic stability. The fluorine and methoxy functional groups may influence binding affinity in biological systems, making it a candidate for studying receptor interactions or as a synthetic intermediate. This compound is of interest due to its structural similarity to bioactive molecules, suggesting utility in medicinal chemistry and drug development. Proper handling and storage are recommended due to its amine functionality.
2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine structure
52569-08-1 structure
Product name:2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine
CAS No:52569-08-1
MF:C10H14FNO
MW:183.22266626358
CID:3374982
PubChem ID:14169326

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • BENZENEETHANAMINE, 3-FLUORO-4-METHOXY-N-METHYL-
    • 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine
    • [2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
    • EN300-1869134
    • 52569-08-1
    • SCHEMBL22905343
    • AKOS011840960
    • Inchi: InChI=1S/C10H14FNO/c1-12-6-5-8-3-4-10(13-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3
    • InChI Key: PSDSIIMTGPLUHZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 183.105942232Da
  • Monoisotopic Mass: 183.105942232Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 21.3Ų

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869134-0.25g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
0.25g
$999.0 2023-09-18
Enamine
EN300-1869134-5.0g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
5g
$3147.0 2023-06-03
Enamine
EN300-1869134-10g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
10g
$4667.0 2023-09-18
Enamine
EN300-1869134-0.05g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
0.05g
$912.0 2023-09-18
Enamine
EN300-1869134-0.5g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
0.5g
$1043.0 2023-09-18
Enamine
EN300-1869134-2.5g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
2.5g
$2127.0 2023-09-18
Enamine
EN300-1869134-0.1g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
0.1g
$956.0 2023-09-18
Enamine
EN300-1869134-5g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
5g
$3147.0 2023-09-18
Enamine
EN300-1869134-1.0g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
1g
$1086.0 2023-06-03
Enamine
EN300-1869134-10.0g
[2-(3-fluoro-4-methoxyphenyl)ethyl](methyl)amine
52569-08-1
10g
$4667.0 2023-06-03

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine Related Literature

Additional information on 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine

Research Brief on 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine (CAS: 52569-08-1): Recent Advances and Applications

2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine (CAS: 52569-08-1) is a fluorinated phenethylamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its structural characteristics, synthetic pathways, and biological activities, positioning it as a promising candidate for therapeutic applications. This research brief synthesizes the latest findings related to this compound, providing insights into its mechanism of action, potential uses, and ongoing research directions.

The compound's structural features, including the fluorine substitution and methoxy group, contribute to its unique physicochemical properties, such as enhanced lipophilicity and metabolic stability. These attributes make it an attractive scaffold for drug development, particularly in the design of central nervous system (CNS)-targeting agents. Recent publications have highlighted its interactions with various neurotransmitter systems, including serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders.

One of the key advancements in the study of 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine is the development of efficient synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method for its synthesis, achieving high yields and enantiomeric purity. This methodological improvement has facilitated further pharmacological evaluations and structure-activity relationship (SAR) studies, enabling researchers to optimize its therapeutic potential.

In vitro and in vivo studies have demonstrated the compound's ability to modulate neurotransmitter release and receptor binding, with particular emphasis on its selective affinity for serotonin 5-HT2A receptors. These findings have spurred interest in its potential as a lead compound for treating conditions such as depression, anxiety, and schizophrenia. Additionally, preliminary data from animal models indicate a favorable pharmacokinetic profile, with good blood-brain barrier penetration and minimal off-target effects.

Despite these promising results, challenges remain in the clinical translation of 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine. Current research is focused on addressing issues related to dose optimization, long-term safety, and formulation stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical development phases.

In conclusion, 2-(3-fluoro-4-methoxyphenyl)ethyl(methyl)amine represents a compelling area of research in chemical biology and drug discovery. Its unique structural and pharmacological properties offer significant potential for the development of novel therapeutics. Ongoing studies are expected to further elucidate its mechanisms and expand its applications, making it a compound of considerable interest to the scientific community.

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